molecular formula C11H11NO B8544262 4-(1-Hydroxycyclobutyl)benzonitrile CAS No. 214759-68-9

4-(1-Hydroxycyclobutyl)benzonitrile

Cat. No.: B8544262
CAS No.: 214759-68-9
M. Wt: 173.21 g/mol
InChI Key: YBCRWEVBAAPJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its synthesis involves a Turbo-Grignard reagent-mediated reaction between 4-bromobenzonitrile and cyclobutanone, yielding a 40% isolated product as a colorless liquid after purification via flash column chromatography .

Properties

CAS No.

214759-68-9

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-(1-hydroxycyclobutyl)benzonitrile

InChI

InChI=1S/C11H11NO/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11/h2-5,13H,1,6-7H2

InChI Key

YBCRWEVBAAPJLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The cyano group in all compounds enhances polarity, while substituents like cyclobutanol (S18) or thienyl () modulate electron density.
  • Steric Effects : Bulkier groups (e.g., cyclopropyl-diketo in ) introduce steric hindrance, impacting reactivity or binding in biological systems.

Physicochemical Properties

Limited data are available, but critical observations include:

  • Solubility: The cyano group enhances polarity, but hydrophobic substituents (e.g., thienyl in ) may reduce aqueous solubility.
  • Stability: Cyclobutanol’s strain (S18) might lead to ring-opening under acidic conditions, whereas diketo groups () could exhibit keto-enol tautomerism.
  • Toxicity: Analogous compounds like 4-(hexylamino)benzonitrile lack full toxicity profiles, suggesting caution in handling .

Key Insights :

  • Pharmaceuticals: Cyclobutanol and diketo derivatives serve as intermediates for kinase inhibitors or antifungals .
  • Materials Science : Thienyl and ethynyl derivatives () are explored for high-capacitance polymers or OLEDs.

Research Findings

  • Biological Activity : TMC278/rilpivirine (a benzonitrile NNRTI) demonstrates that amphiphilic substituents enhance oral bioavailability .
  • Synthetic Innovation: One-pot methods for 2-(4-(4-cyanostyryl)styryl)benzonitrile improve efficiency in industrial settings .
  • Safety Gaps : Many analogs lack comprehensive toxicity data, emphasizing the need for rigorous profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.